Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate
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Overview
Description
Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes two oxygen atoms and a carboxylate group. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,9-Dioxadispiro[2.1.4.3]dodecan-12-one: Another spirocyclic compound with a similar structure but different functional groups.
Dodec-1-ene: A simpler compound with a linear structure and different chemical properties.
Uniqueness
Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate is unique due to its spirocyclic framework and the presence of both oxygen atoms and a carboxylate group.
Properties
CAS No. |
112167-94-9 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 6,9-dioxadispiro[3.0.45.34]dodec-2-ene-3-carboxylate |
InChI |
InChI=1S/C12H16O4/c1-14-10(13)9-3-6-11(9)4-2-5-12(11)15-7-8-16-12/h3H,2,4-8H2,1H3 |
InChI Key |
CIAWBFKCYGXMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC12CCCC23OCCO3 |
Origin of Product |
United States |
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